Imidodicarbonimidic diamide, N-(dimethylphenyl)-
Description
Imidodicarbonimidic diamide, systematically named as biguanide, is a nitrogen-rich organic compound characterized by two guanidine moieties linked via a central carbon (). The derivative N-(dimethylphenyl)-imidodicarbonimidic diamide features a dimethylphenyl substituent attached to the biguanide backbone. While the exact structural details (e.g., para- vs. Biguanides are widely studied for their antidiabetic, antimicrobial, and anticancer activities, with substituents dictating specificity and potency ().
Properties
CAS No. |
114296-41-2 |
|---|---|
Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(2,3-dimethylphenyl)guanidine |
InChI |
InChI=1S/C10H15N5/c1-6-4-3-5-8(7(6)2)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) |
InChI Key |
QPUAWEXLLDSJBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C(N)N=C(N)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Biguanide derivatives are distinguished by their substituents, which range from alkyl chains to aromatic groups:
- Metformin (N,N-dimethylimidodicarbonimidic diamide hydrochloride): Features two methyl groups, conferring high polarity and water solubility ().
- Phenformin (N-(2-phenylethyl)-imidodicarbonimidic diamide): Contains a phenylethyl group, increasing lipophilicity and tissue penetration ().
- Chlorproguanil (N-(3,4-dichlorophenyl)-N′-isopropyl-imidodicarbonimidic diamide): A dichlorophenyl and isopropyl substituent enable antimalarial activity ().
- Buformin (N-butyl-imidodicarbonimidic diamide): A butyl group enhances metabolic stability but reduces solubility ().
Physicochemical Properties
Substituents critically impact solubility, stability, and bioavailability:
| Compound | Molecular Formula | Molecular Weight | Water Solubility | LogP (Lipophilicity) |
|---|---|---|---|---|
| Metformin HCl | C₄H₁₁N₅·HCl | 165.62 | High | -1.43 |
| Phenformin | C₁₀H₁₅N₅ | 205.26 | Moderate | 1.12 |
| Chlorproguanil | C₁₁H₁₂Cl₂N₅ | 285.15 | Low | 3.05 |
| N-(dimethylphenyl)-a | C₉H₁₃N₅ | 191.23 | Moderateb | 1.8–2.5c |
a Estimated based on structural analogs ().
b Assumed due to aromatic hydrophobicity and polar biguanide core.
c Predicted using substituent contributions ().
Key Research Findings
- Substituent Position Matters : In Schiff bases of metformin, the 4-nitrophenyl group (HL2) showed higher alpha-amylase inhibition (IC₅₀ = 12.3 µM) than the 2-nitrophenyl analog (HL1, IC₅₀ = 18.7 µM) .
- Cytotoxicity : Phenformin demonstrated potent activity against A549 lung cancer cells (IC₅₀ = 8.2 µM) compared to metformin (IC₅₀ > 100 µM) .
- Anticoagulant Effects: Sulfonamide-based metformin analogs exhibit novel anticoagulant properties, highlighting functional versatility ().
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